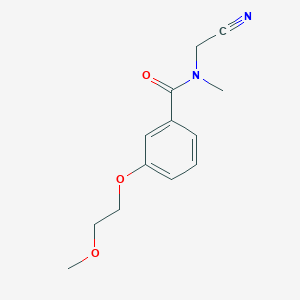
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, commonly known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Mecanismo De Acción
CMEP selectively binds to and blocks the activity of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which is a G protein-coupled receptor that is widely distributed in the CNS. N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide plays a key role in regulating the release of glutamate, a major neurotransmitter involved in synaptic transmission and plasticity. By blocking N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, CMEP reduces glutamate signaling, which has been shown to have therapeutic effects in various CNS disorders.
Biochemical and Physiological Effects
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic. CMEP has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as an anti-addiction agent. In addition, CMEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMEP has several advantages for lab experiments. It is a selective antagonist of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, CMEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects can be dose-dependent, which requires careful dosing in experiments.
Direcciones Futuras
There are several future directions for CMEP research. One area of interest is its potential as a therapeutic agent in CNS disorders. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its role in synaptic plasticity and learning and memory. CMEP has been shown to modulate these processes in animal models, and further research is needed to elucidate the underlying mechanisms. Finally, CMEP can be used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes, which can provide insights into the development of novel therapeutic agents.
Métodos De Síntesis
CMEP can be synthesized through a multistep process involving the reaction of 3-(2-methoxyethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the reaction with N-methylformanilide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
CMEP has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to modulate glutamate signaling, which is implicated in these disorders. CMEP has also been used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(7-6-14)13(16)11-4-3-5-12(10-11)18-9-8-17-2/h3-5,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRVJYJHIUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
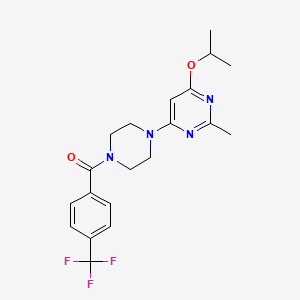
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)

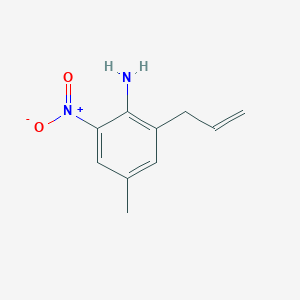
![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
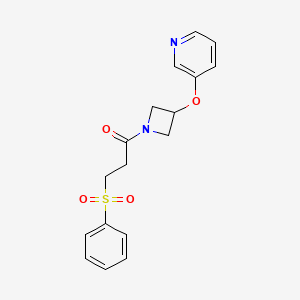
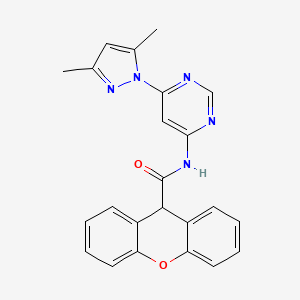
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)
![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)